rac-cis-[3-Benzoyloxycyclohexyl]benzamide
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Overview
Description
rac-cis-[3-Benzoyloxycyclohexyl]benzamide is a compound with the molecular formula C20H21NO3 and a molecular weight of 323.39 g/mol. It is a white solid that is useful in organic synthesis. The compound is characterized by the presence of a benzoyloxy group attached to a cyclohexyl ring, which is further connected to a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-cis-[3-Benzoyloxycyclohexyl]benzamide typically involves the esterification of 3-hydroxycyclohexylbenzamide with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-cis-[3-Benzoyloxycyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzoyloxy group to a hydroxyl group.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
rac-cis-[3-Benzoyloxycyclohexyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of rac-cis-[3-Benzoyloxycyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can participate in hydrogen bonding or hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The cyclohexyl ring provides structural rigidity, which can affect the overall conformation and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
[3-Hydroxycyclohexyl]benzamide: Lacks the benzoyloxy group, which can affect its reactivity and binding properties.
[3-Benzoyloxycyclohexyl]benzoic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical and biological properties.
[3-Benzoyloxycyclohexyl]phenol: Has a phenol group instead of an amide, which can influence its solubility and reactivity.
Uniqueness
rac-cis-[3-Benzoyloxycyclohexyl]benzamide is unique due to the presence of both benzoyloxy and benzamide groups, which provide a combination of hydrophobic and hydrogen-bonding interactions. This dual functionality can enhance its versatility in various chemical and biological applications.
Properties
IUPAC Name |
[(1R,3S)-3-benzamidocyclohexyl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(15-8-3-1-4-9-15)21-17-12-7-13-18(14-17)24-20(23)16-10-5-2-6-11-16/h1-6,8-11,17-18H,7,12-14H2,(H,21,22)/t17-,18+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADWFZWQXGGJQZ-ZWKOTPCHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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